molecular formula C11H8Cl2N2 B1467005 4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine CAS No. 1354748-50-7

4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine

Cat. No.: B1467005
CAS No.: 1354748-50-7
M. Wt: 239.1 g/mol
InChI Key: HTBZVTGEZZUYJP-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine is a heterocyclic aromatic organic compound It is characterized by a pyrimidine ring substituted with chlorine and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form this compound . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Scientific Research Applications

4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a bioactive compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine
  • 4-Chloro-6-(4-chlorophenyl)-2-aminopyrimidine

Uniqueness

4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 2-position differentiates it from similar compounds and influences its reactivity and interactions.

Properties

IUPAC Name

4-chloro-6-(4-chlorophenyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c1-7-14-10(6-11(13)15-7)8-2-4-9(12)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBZVTGEZZUYJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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